Oxantel Oxantel Oxantel is a member of styrenes.
Brand Name: Vulcanchem
CAS No.: 36531-26-7
VCID: VC0005711
InChI: InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+
SMILES: CN1CCCN=C1C=CC2=CC(=CC=C2)O
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

Oxantel

CAS No.: 36531-26-7

Cat. No.: VC0005711

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Oxantel - 36531-26-7

CAS No. 36531-26-7
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Standard InChI InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+
Standard InChI Key VRYKTHBAWRESFI-VOTSOKGWSA-N
Isomeric SMILES CN1CCCN=C1/C=C/C2=CC(=CC=C2)O
SMILES CN1CCCN=C1C=CC2=CC(=CC=C2)O
Canonical SMILES CN1CCCN=C1C=CC2=CC(=CC=C2)O
Appearance Solid powder

Chemical Characterization and Structural Properties

Oxantel (C₁₃H₁₆N₂O) is a styrene-derived small molecule with a molecular weight of 216.28 g/mol . Its core structure consists of a phenolic ring linked to a 1-methyl-5,6-dihydro-4H-pyrimidine group via an ethenyl bridge . The meta-hydroxyl substituent on the phenyl ring and the planar conformation of the molecule are critical for its biological activity .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
IUPAC Name3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
SolubilityLow water solubility; typically administered as pamoate salt
Melting Point188–190°C (pamoate salt)

The pamoate salt formulation enhances gastrointestinal retention, limiting systemic absorption and maximizing local antiparasitic effects .

Mechanism of Action: Targeting Nematode Nicotinic Receptors

Oxantel exerts its anthelmintic effects through selective agonism of nematode-specific nicotinic acetylcholine receptors (nAChRs). Unlike broad-spectrum anthelmintics such as levamisole, oxantel preferentially activates the Trichuris-specific ACR-16-like receptor subtype .

Receptor Pharmacology

  • Potency: Oxantel activates Trichuris suis ACR-16-like receptors with an EC₅₀ of 9.49 μM, significantly lower than acetylcholine (14.5 μM) or pyrantel (148.5 μM) .

  • Selectivity: The meta-hydroxyl group enables hydrogen bonding with residues in the β2(+)/α3(–) subunit interface of the receptor, conferring subtype specificity .

  • Functional Consequences: Receptor activation induces prolonged depolarization of worm musculature, leading to spastic paralysis and expulsion from the host intestine .

Comparative agonist efficacy at T. suis ACR-16-like receptors:

CompoundEC₅₀ (μM)Relative Efficacy (% of ACh response)
Oxantel9.4986.85
Acetylcholine14.5100.00
Pyrantel148.529.41

Clinical Efficacy Against Soil-Transmitted Helminths

Oxantel pamoate demonstrates differential activity across STH species, with superior efficacy against T. trichiura compared to benzimidazoles like mebendazole .

Single-Dose Regimen Outcomes

A randomized trial comparing oxantel pamoate (10–20 mg/kg) and mebendazole (500 mg) in 1,329 children revealed :

ParameterOxantel Pamoate (10 mg/kg)Mebendazole (500 mg)
T. trichiura Cure Rate31.5%23.3%
Egg Reduction Rate81.2%78.4%
A. lumbricoides Cure96.8%97.1%
Hookworm Cure Rate18.9%17.6%

Notably, dose-escalation studies identified 20 mg/kg as optimal for T. trichiura, achieving cure rates of 52.6% and egg reduction rates of 93.8% .

Recent Advances in Oxantel Analog Development

Structural modifications of oxantel have yielded analogs with enhanced subtype selectivity and potency :

Key Analog Pharmacodynamics

AnalogModificationα3β2 nAChR Activity (PAM)α4β2 nAChR Activity (NAM)
2aortho-OHEC₅₀ = 0.061 μM; Eₘₐₓ = 2.08Inactive
2cpara-OHEC₅₀ = 5.8 μM; Eₘₐₓ = 1.01EC₅₀ = 96 μM; Eₘₐₓ = 0.88
2emeta-ClEC₅₀ = 1.2 μM; Eₘₐₓ = 2.31EC₅₀ = 8.9 μM; Eₘₐₓ = 1.67

PAM = positive allosteric modulator; NAM = negative allosteric modulator

Halogen substitution (e.g., 2e) improves binding through hydrophobic interactions and halogen bonding, while N-methylation reduces metabolic degradation .

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